1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(3-bromophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPGULVUQXKASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242046 |

Source

|

| Record name | 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152557-01-1 |

Source

|

| Record name | 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152557-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The 1-aryl-1H-pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this class serve as critical fragments in drug design, notably in the development of O-acetylserine sulfhydrylase (OASS) inhibitors[1], cannabinoid receptor antagonists, and dihydroorotate dehydrogenase (DHODase) inhibitors[2].

This technical guide details the robust, highly regioselective synthesis of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid . The meta-bromo substitution on the phenyl ring is of particular strategic value; it acts as a versatile synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling the rapid generation of diverse chemical libraries.

Retrosynthetic Strategy & Pathway Selection

When synthesizing 1-arylpyrazole-3-carboxylates, achieving absolute regiocontrol over the 3-carboxylate versus the 5-carboxylate isomer is the primary synthetic challenge.

-

Route A (Cycloaddition): 1,3-dipolar cycloadditions using diazo compounds and terminal alkynes often yield intractable mixtures of regioisomers and require the handling of explosive diazo intermediates.

-

Route B (Condensation with 1,3-Dielectrophiles): The condensation of arylhydrazines with bifunctional enaminodiketone equivalents provides excellent regiocontrol and scalability[3].

Pathway Selection: This guide utilizes Route B , employing (E)-ethyl 4-(dimethylamino)-2-oxobut-3-enoate as the dielectrophile. This method is self-validating and highly reliable, consistently yielding the 1-aryl-1H-pyrazole-3-carboxylate isomer exclusively.

Mechanistic Causality: The Basis of Regiocontrol

The success of this protocol relies heavily on the disparate electronic properties of the dielectrophile and the nucleophile:

-

Electrophilic Differentiation: In (E)-ethyl 4-(dimethylamino)-2-oxobut-3-enoate, the C2 ketone is highly activated by the adjacent electron-withdrawing ethyl ester. Consequently, the C2 position is significantly more electrophilic than the C4 enamine carbon.

-

Nucleophilic Differentiation: In 3-bromophenylhydrazine, the terminal primary amine ( −NH2 ) is less sterically hindered and more nucleophilic than the internal secondary amine ( −NH−Ar ).

-

The Cyclization Cascade: Under acidic conditions (provided by using the hydrochloride salt of the hydrazine), the terminal −NH2 selectively attacks the highly electrophilic C2 ketone, forming a transient hydrazone. Subsequently, the internal −NH−Ar attacks the C4 enamine carbon. This intramolecular cyclization displaces dimethylamine (a good leaving group) and drives aromatization, perfectly positioning the aryl group at N1 and the carboxylate at C3.

Experimental Methodologies

The following protocols have been designed to function as self-validating systems. Visual cues (color changes, precipitation) are embedded to confirm reaction progression without requiring constant chromatographic monitoring.

Step 1: Synthesis of (E)-Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

Rationale: N,N-dimethylformamide dimethyl acetal (DMF-DMA) acts as a stable, highly reactive formyl equivalent, avoiding the degradation issues common with standard formylating agents.

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add ethyl pyruvate (11.6 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol, 1.2 eq).

-

Add anhydrous toluene (50 mL) as the solvent to facilitate uniform heating.

-

Heat the mixture to 80 °C and stir for 4 hours. The solution will transition from pale yellow to a deep orange.

-

Remove the volatile components (toluene and methanol byproduct) under reduced pressure. The resulting orange oil solidifies upon standing and is used directly in the next step.

Step 2: Regioselective Synthesis of Ethyl 1-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Rationale: Ethanol ensures complete solubility of the enamine intermediate, while the hydrochloride salt of the arylhydrazine provides the exact auto-catalytic acidic environment needed for regioselective hydrazone formation.

-

Dissolve the crude (E)-ethyl 4-(dimethylamino)-2-oxobut-3-enoate (~17.1 g, 100 mmol) in absolute ethanol (150 mL).

-

Add 3-bromophenylhydrazine hydrochloride (23.5 g, 105 mmol, 1.05 eq) in one portion.

-

Heat the reaction to reflux (78 °C) for 3 hours. Dimethylamine gas will evolve as the cyclization proceeds.

-

Cool the mixture gradually to room temperature, then place it in an ice bath for 30 minutes. A pale yellow precipitate will form, serving as a self-validating indicator of successful cyclization.

-

Collect the solid via vacuum filtration, wash with cold ethanol ( 2×20 mL), and dry in vacuo.

Step 3: Saponification to 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid

Rationale: A mixed aqueous-organic solvent system (THF/Water) ensures the ester remains solvated while hydroxide attacks the carbonyl. Mild room-temperature conditions prevent degradation of the pyrazole core[1].

-

Suspend ethyl 1-(3-bromophenyl)-1H-pyrazole-3-carboxylate (22.1 g, 75 mmol) in a 1:1 v/v mixture of THF and distilled water (100 mL).

-

Add lithium hydroxide monohydrate ( LiOH⋅H2O ) (9.4 g, 225 mmol, 3.0 eq). Stir vigorously at room temperature for 2 hours until the suspension becomes a clear, homogeneous solution (indicating complete ester cleavage).

-

Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and cool to 0 °C.

-

Slowly acidify the aqueous layer with 2M HCl until the pH reaches ~2. A voluminous white precipitate will immediately crash out.

-

Filter the product, wash thoroughly with distilled water to remove inorganic salts, and dry overnight under high vacuum.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters & Expected Yields | Step | Chemical Transformation | Key Reagents | Reaction Conditions | Expected Yield | | :--- | :--- | :--- | :--- | :--- | | 1 | Enamine Formation | Ethyl pyruvate, DMF-DMA | Toluene, 80 °C, 4h | 85 - 90% | | 2 | Regioselective Cyclization | 3-Bromophenylhydrazine HCl | EtOH, Reflux, 3h | 75 - 82% | | 3 | Ester Saponification | LiOH⋅H2O , THF/ H2O | RT, 2h, then HCl (pH 2) | 90 - 95% |

Table 2: Expected Analytical Characterization Data (Values extrapolated from structurally analogous 1-arylpyrazole-3-carboxylic acids[1])

| Analytical Technique | Expected Signals / Values |

|---|

| 1 H NMR (400 MHz, DMSO- d6 ) | δ 13.05 (br s, 1H, COOH), 8.65 (d, J=2.5 Hz, 1H, Pyrazole H-5), 8.15 (t, J=2.0 Hz, 1H, Ar-H), 7.95 (ddd, J=8.1,2.0,1.0 Hz, 1H, Ar-H), 7.60 (ddd, J=8.1,2.0,1.0 Hz, 1H, Ar-H), 7.50 (t, J=8.1 Hz, 1H, Ar-H), 6.95 (d, J=2.5 Hz, 1H, Pyrazole H-4). | | 13 C NMR (100 MHz, DMSO- d6 ) | δ 163.5 (C=O), 145.2 (Pyrazole C-3), 140.8 (Ar C-1), 131.5 (Ar C-5), 130.2 (Pyrazole C-5), 126.4 (Ar C-4), 122.8 (Ar C-3, C-Br), 118.5 (Ar C-6), 114.2 (Ar C-2), 109.8 (Pyrazole C-4). | | HRMS (ESI-TOF) | m/z : [M-H] − Calcd for C10H6BrN2O2 264.9613; Found 264.9615. |

Pathway Visualization

Fig 1: Regioselective synthesis of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

References

-

Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design Source: PLoS One (via PubMed Central) URL:[Link][1]

-

4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks Source: Journal of Molecular Structure (via ResearchGate) URL:[Link][3]

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] As a five-membered heterocyclic ring with two adjacent nitrogen atoms, it serves as a privileged scaffold in the design of novel therapeutic agents. The incorporation of a carboxylic acid moiety further enhances its potential, providing a key interaction point with biological targets and improving pharmacokinetic properties. Pyrazole carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2] This guide focuses on a specific analogue, 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid, providing a comprehensive overview of its synthesis, characterization, and potential applications for researchers in the field of drug development. The presence of the bromophenyl group offers a site for further chemical modification, making this a particularly interesting building block for creating libraries of potential drug candidates.

Compound Identification and Physicochemical Properties

While a specific CAS number for 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is not readily found in public databases, its identity can be unequivocally established through its molecular structure and other identifiers. The absence of a dedicated CAS number may indicate its status as a novel or less-common research chemical. For reference, several structurally related compounds have assigned CAS numbers, such as 1-(3-bromophenyl)-1H-pyrazole (CAS No. 294877-33-1) and 1-(3-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1170698-37-9).[3][4]

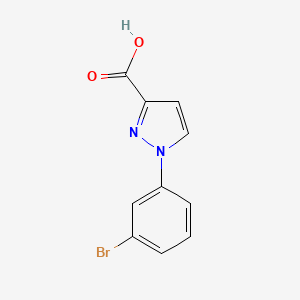

Molecular Structure:

Caption: Chemical structure of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H7BrN2O2 | [5] |

| Molecular Weight | 267.08 g/mol | [6] |

| Monoisotopic Mass | 265.9691 Da | [5] |

| Predicted XlogP | 2.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

Proposed Synthesis Protocol: A Regioselective Approach

The synthesis of 1,3-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the synthesis of the title compound, a plausible route is the reaction of ethyl 2,4-dioxobutanoate with 3-bromophenylhydrazine, followed by saponification of the resulting ester. This method offers good control over regioselectivity.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-(3-bromophenyl)-1H-pyrazole-3-carboxylate

-

To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

To this mixture, add ethyl 2,4-dioxobutanoate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Step 2: Saponification to 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid

-

Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1M hydrochloric acid, resulting in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Caption: Proposed two-step synthesis workflow.

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid would rely on a combination of spectroscopic techniques.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons of the bromophenyl group (multiplets), two distinct singlets or doublets for the pyrazole ring protons, and a broad singlet for the carboxylic acid proton (exchangeable with D₂O). |

| ¹³C NMR | Signals corresponding to the carbon atoms of the bromophenyl and pyrazole rings, and a characteristic downfield signal for the carboxylic acid carbon. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated exact mass, showing a characteristic isotopic pattern for the presence of one bromine atom. |

| FT-IR | A broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, and characteristic C=C and C-N stretching frequencies for the aromatic and pyrazole rings. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. For a related compound, 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid, the melting point is reported as 258-262 °C.[6] |

Potential Applications in Drug Development

The pyrazole scaffold is a well-known pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[9]

-

Anticancer Therapeutics: Pyrazole derivatives have shown promise as inhibitors of various kinases and other enzymes involved in cancer progression.[2]

-

PTP1B Inhibitors: Some pyrazole derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity.[10]

-

Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[11]

The title compound, with its specific substitution pattern, represents a valuable starting point for lead optimization in these and other therapeutic areas. The bromo-substituent, in particular, can be utilized for further structural modifications through cross-coupling reactions to explore the structure-activity relationship.

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is not available, general precautions for handling similar aromatic carboxylic acids and brominated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12] If handling as a powder, use a dust mask or work in a well-ventilated area.[13]

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]

-

-

Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[14] Avoid formation of dust and aerosols.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole.

- Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

- ChemBK. (n.d.). 1-(3-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid.

- PubChem. (n.d.). 1-(3-Bromophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid.

- PubChemLite. (n.d.). 1-(3-bromophenyl)-1h-pyrazole-3-carboxylic acid (C10H7BrN2O2).

- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.

- CymitQuimica. (2026, February 17). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-2,3-dihydro-3-oxo-.

- Tokyo Chemical Industry. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

- Sigma-Aldrich. (n.d.). 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID AldrichCPR.

- Department of Chemistry, Islamiah College. (n.d.). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.

- Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid 97%.

- Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- MDPI. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

- Cetin, A. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18.

- International Journal of Green Pharmacy (IJGP). (2020, August 21).

- Google Patents. (n.d.). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.

- PubMed. (2019, May 15). Discovery of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as potential PTP1B inhibitors.

- PMC. (n.d.).

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - 1-(3-bromophenyl)-1h-pyrazole-3-carboxylic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid 97 46413-66-5 [sigmaaldrich.com]

- 7. 1-(3-Bromophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid | C10H7BrN2O3 | CID 83558507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. jocpr.com [jocpr.com]

- 10. Discovery of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as potential PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. kishida.co.jp [kishida.co.jp]

Physical and chemical properties of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Pyrazole carboxylic acid derivatives, in particular, are significant structural motifs in the development of novel therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.[1] This guide focuses on a specific member of this class, 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid, a molecule with significant potential as a versatile building block in drug discovery and organic synthesis.

The presence of three key functional components—the aromatic pyrazole ring, the reactive carboxylic acid group, and the synthetically adaptable bromophenyl moiety—makes this compound a subject of interest for chemical exploration. This document serves as an in-depth technical resource, consolidating predicted physicochemical properties, expected spectroscopic signatures, and general reactivity patterns. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of its key characteristics, empowering researchers to validate these predictions and unlock the full potential of this promising molecule.

Part 1: Molecular Structure and Predicted Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the structural features and predicted physicochemical parameters for 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

| Property | Data | Source |

| Chemical Structure | (See Figure 1) | - |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [2] |

| Molecular Weight | 267.08 g/mol | [2] |

| Monoisotopic Mass | 265.9691 Da | [2] |

| Predicted XlogP | 2.4 | [2] |

| CAS Number | Not available | - |

Figure 1: Chemical structure of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Predicted Physical Properties

| Property | Predicted Value / Expected Behavior |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely in the range of 150-250 °C, typical for aromatic carboxylic acids with similar molecular weight. The presence of intermolecular hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the bromophenyl and pyrazole rings would contribute to a stable crystal lattice. |

| Boiling Point | Not applicable. The compound is expected to decompose at temperatures above its melting point before boiling. |

| Solubility | Expected to have low solubility in water due to the hydrophobic bromophenyl group. It is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, and moderately soluble in less polar solvents like ethyl acetate and dichloromethane. The principle of "like dissolves like" suggests its solubility in various solvents will be a balance between its polar carboxylic acid and pyrazole moieties and its nonpolar bromophenyl group.[3] |

Acidity (pKa)

The carboxylic acid group is the primary acidic proton in 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid. The pKa value is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

-

Expected pKa: The pKa of benzoic acid in water is approximately 4.2. The electron-withdrawing nature of the pyrazole ring is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid. The bromo substituent on the phenyl ring, also being electron-withdrawing, would further contribute to this effect. Therefore, the pKa of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is predicted to be in the range of 3.0 to 4.0 .

Part 2: Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (Bromophenyl Ring): Four protons on the bromophenyl ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a complex multiplet or a set of doublets and triplets.

-

Pyrazole Protons: The two protons on the pyrazole ring will likely appear as distinct signals, also in the aromatic region (δ 7.0-8.5 ppm), typically as doublets due to coupling with each other.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (δ 10-13 ppm), and its visibility may depend on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of δ 160-175 ppm.

-

Aromatic and Pyrazole Carbons: The carbons of the bromophenyl and pyrazole rings will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom will be influenced by the heavy atom effect.

FT-IR Spectroscopy

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

-

C=N and C=C Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrazole and phenyl rings.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺).

-

Isotopic Pattern: A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and cleavage of the pyrazole ring.

Part 3: Chemical Reactivity

The chemical reactivity of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is dictated by its three main functional components.

-

Carboxylic Acid Group: This group is the most reactive site for many transformations.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, will produce the corresponding amide.[4][5] Direct coupling with an amine using coupling agents like DCC or EDC is also a common method.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Bromophenyl Group: The bromine atom provides a handle for various cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new carbon-carbon bond.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond.

-

-

Pyrazole Ring: The pyrazole ring is generally aromatic and relatively stable, but it can undergo electrophilic substitution, although the carboxylic acid group is deactivating.

Caption: Key reactivity pathways of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Part 4: Experimental Protocols for Property Determination

The following are generalized, yet detailed, protocols for determining the key physical properties of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Melting Point Determination

This protocol describes the use of a Mel-Temp apparatus for accurate melting point determination.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline sample into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.

-

Rapid Determination (Optional): Quickly heat the sample to get an approximate melting range. This helps in saving time for the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a fresh capillary tube. Heat the sample at a slow rate of 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Caption: Workflow for melting point determination using a Mel-Temp apparatus.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute an aliquot of the clear filtrate to a suitable concentration and analyze it using a calibrated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in pure water is low).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).

Caption: Workflow for pKa determination by potentiometric titration.

Part 5: Applications in Research and Drug Discovery

Pyrazole derivatives are a well-established class of pharmacologically active compounds.[1] The structural features of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid make it a valuable molecule in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry Scaffold: The pyrazole core is present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial agents.[6] This compound can serve as a starting point for the synthesis of new pyrazole-based drug candidates.

-

Synthetic Building Block: The carboxylic acid and bromo functionalities allow for a wide range of chemical modifications. This makes it an ideal synthon for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. The bromophenyl group, in particular, is a versatile handle for introducing molecular complexity through various cross-coupling reactions.

-

Fragment-Based Drug Design: As a relatively small molecule with defined chemical features, it can be used as a fragment in fragment-based drug discovery approaches to identify new binding interactions with protein targets.

Conclusion

1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its combination of a biologically relevant pyrazole core and synthetically versatile functional groups. While specific experimental data for this molecule is currently limited, this guide provides a robust framework for understanding its predicted physical and chemical properties. The outlined experimental protocols offer clear pathways for researchers to empirically determine these characteristics. The potential applications in drug discovery and organic synthesis underscore the importance of further investigation into this and related pyrazole carboxylic acids. The synthesis and characterization of new derivatives based on this scaffold hold promise for the development of novel therapeutic agents and other functional materials.

References

- Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Kasimogullari, R., & Ilhan, I. O. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry - Section B, 54B(7), 903-911.

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(3-bromophenyl)-1h-pyrazole-3-carboxylic acid (C10H7BrN2O2). Retrieved from [Link]

- DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Bentham Science. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 9(1), 1-8.

- J-Stage. (2015). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 63(1), 48-55.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 1-13.

- PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3871-3879.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

-

PubChem. (n.d.). 1-(3-Bromophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-bromo-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Supporting Information. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles.

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

- Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]

- MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), m1757.

- Wiley. (n.d.).

- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3749.

- Springer Nature. (n.d.). 1H NMR spectrum of 3j 13C NMR spectrum of 3j.

- MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8334-8349.

-

PubChemLite. (n.d.). 1-(3-cyanophenyl)-1h-pyrazole-3-carboxylic acid (C11H7N3O2). Retrieved from [Link]

- Ripin, D. H., & Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University.

-

Georganics. (n.d.). Pyrazole derivatives. Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. PubChemLite - 1-(3-bromophenyl)-1h-pyrazole-3-carboxylic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. CAS 1035235-11-0: 1H-Pyrazole-3-carboxylic acid, 5-(2-brom… [cymitquimica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. jchr.org [jchr.org]

1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrazole core is a well-established pharmacophore present in numerous bioactive compounds and marketed drugs.[1] This document details the fundamental molecular attributes, provides a validated protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its potential applications in drug discovery and development. The content is structured to serve as a practical resource for researchers, medicinal chemists, and process development scientists.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical properties of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.

The molecular formula for 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is C10H7BrN2O2.[2] Its molecular weight is 267.08 g/mol .[3] These core attributes are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H7BrN2O2 | PubChemLite[2] |

| Molecular Weight | 267.08 g/mol | Sigma-Aldrich |

| IUPAC Name | 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid | - |

| CAS Number | 1156994-32-9 | Sigma-Aldrich[3] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)N2C=CC(=N2)C(=O)O | PubChemLite[2] |

| InChI Key | GGPGULVUQXKASX-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 2.4 | PubChemLite[2] |

It is critical to distinguish this specific isomer from other structurally related compounds, such as those where the bromophenyl group is attached at a different position on the pyrazole ring (e.g., position 3 or 5) or where the bromine is at a different position on the phenyl ring (e.g., 2-bromo or 4-bromo). The precise regiochemistry defined by the "1-(3-bromophenyl)" and "3-carboxylic acid" nomenclature is crucial for its reactivity and biological activity.

Synthesis and Purification

The synthesis of substituted pyrazole carboxylic acids is a well-established field in heterocyclic chemistry.[4] A robust and common method involves the cyclocondensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or its equivalent.

Proposed Synthetic Pathway

The most logical and efficient synthesis of the title compound involves a two-step process starting from commercially available 3-bromophenylhydrazine and ethyl 2,4-dioxobutanoate (ethyl oxaloacetate).

-

Cyclocondensation: The nucleophilic nitrogen of 3-bromophenylhydrazine attacks one of the carbonyl carbons of the dicarbonyl ester. Subsequent intramolecular cyclization and dehydration yield the pyrazole ring.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield the final carboxylic acid product.

Causality of Experimental Design:

-

Choice of Hydrazine: 3-bromophenylhydrazine hydrochloride is often used as it is more stable than the free base. A weak base like sodium acetate is added to liberate the free hydrazine in situ for the reaction.

-

Solvent: Ethanol is an ideal solvent as it effectively dissolves both reactants and facilitates the reaction without participating in it.

-

Hydrolysis Conditions: Saponification with NaOH is a standard and high-yielding method for converting esters to carboxylic acids. The subsequent acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the final product.

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

-

Step 1: Synthesis of Ethyl 1-(3-bromophenyl)-1H-pyrazole-3-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenylhydrazine hydrochloride (10.0 g, 1 eq.) and ethanol (100 mL).

-

Add sodium acetate (1.1 eq.) to the suspension and stir for 15 minutes at room temperature to generate the free base.

-

Add ethyl 2,4-dioxobutanoate (1.05 eq.) dropwise to the mixture.

-

Add 3-5 drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion (typically 4-6 hours), cool the mixture to room temperature.

-

Reduce the solvent volume in vacuo. Add 100 mL of cold water to the residue, which should cause the ester product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude ethyl ester.

-

-

Step 2: Hydrolysis to 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid

-

Transfer the crude ethyl ester to a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (2.5 eq.) in a 1:1 mixture of water and ethanol (100 mL).

-

Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the ester spot by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol in vacuo.

-

Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

-

Slowly acidify the solution to pH ~2 by adding concentrated HCl dropwise with vigorous stirring. A white precipitate of the carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Experimental Protocol: Purification

The primary method for purifying the final product is recrystallization.

-

Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Dissolve the crude acid in the minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration and dry them thoroughly.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and analytical methods should be employed.

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.2-8.0 ppm. - Pyrazole Protons: Two distinct doublets or singlets in the range of δ 6.8-8.5 ppm. - Carboxylic Acid Proton: A very broad singlet (often exchangeable with D₂O) downfield, typically > δ 12 ppm. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 115-140 ppm. - Pyrazole Carbons: Signals in the range of δ 105-150 ppm. - Carboxylic Carbonyl: A signal downfield, typically > δ 160 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300. - C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725. - C=N & C=C Stretches: Peaks in the 1450-1600 region. - C-Br Stretch: Peak in the 500-650 region. |

| Mass Spec (ESI-) | - [M-H]⁻: Expected at m/z corresponding to C10H6BrN2O2⁻ (approx. 264.96). |

Applications in Research and Drug Discovery

The pyrazole carboxylic acid scaffold is a "privileged structure" in medicinal chemistry due to its versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7]

-

Enzyme Inhibition: Aryl-substituted pyrazole carboxylic acids have been successfully developed as potent and selective enzyme inhibitors. For instance, similar structures have shown inhibitory activity against enzymes like long-chain L-2-hydroxy acid oxidase (Hao2), which is relevant for blood pressure regulation.[8] The specific 1-(3-bromophenyl) substitution pattern of the title compound offers a vector for exploring structure-activity relationships (SAR) around target protein binding pockets.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 300 g/mol and a good balance of hydrophobic (bromophenyl) and hydrophilic (pyrazole, carboxylic acid) features, this molecule is an excellent candidate for fragment-based screening libraries. The carboxylic acid provides a key hydrogen bond donor/acceptor, while the pyrazole nitrogens can act as hydrogen bond acceptors.

-

Synthetic Building Block: 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is a versatile intermediate. The carboxylic acid can be readily converted into amides, esters, or other functional groups, allowing for the rapid generation of compound libraries.[4][9][10] The bromine atom on the phenyl ring serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification of the molecular structure.

Conclusion

1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is a valuable chemical entity with a well-defined molecular structure and accessible synthetic route. Its core properties make it an attractive starting point for medicinal chemistry campaigns, particularly in the areas of enzyme inhibition and fragment-based drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors. The rich chemistry of the pyrazole scaffold ensures that this and related molecules will continue to be of high interest in the development of novel therapeutics.[1]

References

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Cetin, A. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. R Discovery. [Link]

-

PubChem. 1-(3-Bromophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 1-(3-bromophenyl)-1h-pyrazole-3-carboxylic acid (C10H7BrN2O2). [Link]

-

PubMed. (2012, July 1). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. [Link]

-

ChemBK. 1-(3-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid. [Link]

-

Bentham Science. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Özer, İ., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650. [Link]

-

Ali, D., et al. (2014). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 6(1), 558-565. [Link]

-

Özer, İ., & Çadir, M. (2012). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. PubChemLite - 1-(3-bromophenyl)-1h-pyrazole-3-carboxylic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid - [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

Synthesis of Pyrazole Carboxylic Acid Derivatives from 1,3-Dicarbonyl Compounds: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyrazole carboxylic acid derivatives, a scaffold of paramount importance in medicinal chemistry, utilizing 1,3-dicarbonyl compounds as versatile precursors.[1][2] The pyrazole nucleus is a core component of numerous therapeutic agents, and its efficient synthesis is critical for drug discovery and development.[3][4] This document delves into the foundational Knorr pyrazole synthesis, offering detailed mechanistic insights, discussions on regioselectivity, step-by-step experimental protocols, and methods for product characterization. The content is structured to provide both theoretical understanding and practical, field-proven guidance for researchers engaged in heterocyclic chemistry and pharmaceutical development.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its presence in a wide array of biologically active compounds.[5] Pyrazole carboxylic acid derivatives, in particular, serve as crucial intermediates and final products with demonstrated therapeutic potential across various domains, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[1][2][4] Their utility stems from the structural rigidity of the pyrazole ring and the versatile chemical handle provided by the carboxylic acid moiety, which allows for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.[6][7]

The most reliable and time-honored method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[8][9] This guide focuses on leveraging this powerful transformation, specifically using β-keto esters as the 1,3-dicarbonyl source to directly access the pyrazole carboxylic acid scaffold.

The Core Reaction: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and highly efficient method for forming substituted pyrazoles through the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[10][11] The reaction's thermodynamic driving force is the formation of the stable, aromatic pyrazole ring system.[12]

The Underlying Mechanism

The reaction proceeds through a well-established pathway involving two key stages: condensation and cyclization/dehydration.[8][10]

-

Initial Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of a β-keto ester, this attack preferentially occurs at the more electrophilic ketone carbonyl to form a hydrazone intermediate.[12]

-

Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This cyclization event is followed by the elimination of two molecules of water (or one molecule of water and one molecule of alcohol from the ester) to yield the final aromatic pyrazole ring.[10][13]

The mechanism below illustrates the formation of a pyrazolone, a common product derived from β-keto esters, which exists in tautomeric equilibrium with the aromatic hydroxypyrazole form.

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

The Critical Challenge: Regioselectivity

A pivotal consideration when using unsymmetrical 1,3-dicarbonyl compounds, such as β-keto esters, is regioselectivity. The initial nucleophilic attack by the hydrazine can potentially occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric products.[8][14] Since different regioisomers can possess vastly different biological activities and physicochemical properties, controlling the reaction to favor a single isomer is often a primary objective in drug development.[14]

The outcome is governed by a delicate interplay of steric, electronic, and environmental factors.

| Factor | Influence on Regioselectivity | Causality & Field-Proven Insights |

| Electronic Effects | The most nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl. | For a β-keto ester (R-CO-CH₂-COOR'), the ketone carbonyl is significantly more electrophilic than the ester carbonyl. Therefore, the initial attack almost always occurs at the ketone, leading to predictable regiochemistry.[12][14] |

| Steric Hindrance | Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group. | This is a key strategy for directing the reaction. A bulky R group on the β-keto ester can further ensure that the hydrazine attacks the less encumbered ketone carbonyl. |

| Reaction Conditions (pH) | The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls. | Acid catalysis protonates a carbonyl group, activating it for attack.[10] In strongly acidic conditions, the less basic nitrogen of a substituted hydrazine may become the primary nucleophile, potentially altering the isomeric ratio. Mildly acidic conditions (e.g., a few drops of acetic acid) are typically optimal.[12] |

| Solvent Choice | Aprotic dipolar solvents can yield different results compared to protic solvents like ethanol. | Solvents like N,N-dimethylacetamide (DMAc) have been shown to provide excellent regioselectivity and high yields, sometimes even at room temperature, by favorably modulating the transition states of the competing pathways.[15][16] |

Experimental Protocols & Workflow

Adherence to a structured experimental workflow is crucial for reproducibility and success. The following diagram outlines the typical sequence of operations in pyrazole synthesis.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from a β-keto ester, a foundational procedure in this class of reactions.[12][17]

-

Materials:

-

Ethyl benzoylacetate (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

1-Propanol (solvent)

-

Glacial acetic acid (catalyst)

-

Deionized water

-

-

Procedure:

-

In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).

-

Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid.

-

Place the vial on a hot plate and heat the mixture to approximately 100°C with vigorous stirring.

-

After 1 hour, monitor the reaction by thin-layer chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. The reaction is complete when the starting ketoester spot is no longer visible.

-

Once complete, add deionized water (10 mL) to the hot, stirring solution. This will cause the product to precipitate out of the solution.

-

Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring.

-

-

Work-up and Purification:

-

Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold water to remove any residual impurities.

-

Allow the product to air dry completely on the filter paper.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

-

Protocol 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol is a direct application for synthesizing a pyrazole carboxylic acid ester, a key intermediate for further derivatization.

-

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (or a suitable β-enamino diketone precursor) (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol or N,N-dimethylacetamide (DMAc) (solvent)

-

-

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask with a stir bar.

-

Add phenylhydrazine (1.1 mmol) to the solution at room temperature.

-

If using ethanol, add a catalytic amount of acetic acid and heat the mixture to reflux (approx. 78°C).

-

If using DMAc, the reaction can often proceed efficiently at room temperature.[16]

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

If the product precipitates upon cooling, it can be isolated by filtration.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure pyrazole ester.

-

Product Characterization

Confirming the structure and purity of the synthesized pyrazole carboxylic acid derivative is essential. A combination of spectroscopic and physical methods should be employed.

| Technique | Key Observables for Pyrazole Carboxylic Acid Derivatives |

| ¹H NMR | - Pyrazole Ring Protons: Aromatic signals typically in the δ 7.0-8.5 ppm range. - N-H Proton: If present (N-unsubstituted pyrazoles), a broad singlet, often at δ > 10 ppm. - Carboxylic Acid Proton (-COOH): A very broad singlet, typically δ > 12 ppm. - Ester Protons (-COOCH₂CH₃): A quartet around δ 4.1-4.4 ppm and a triplet around δ 1.2-1.4 ppm.[18] |

| ¹³C NMR | - Pyrazole Ring Carbons: Signals in the aromatic region, typically δ 110-150 ppm. - Carbonyl Carbon (-C=O): Signal in the δ 160-175 ppm range.[18] |

| FT-IR | - O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid/Ester): A strong, sharp absorption band around 1680-1750 cm⁻¹. - N-H Stretch: A sharp to medium band around 3100-3500 cm⁻¹.[19] |

| Mass Spec. | Provides the molecular weight of the compound, confirming the molecular formula. |

| Melting Point | A sharp melting point range is indicative of a pure crystalline compound.[18] |

Conclusion and Outlook

The synthesis of pyrazole carboxylic acid derivatives from 1,3-dicarbonyl compounds, particularly β-keto esters, via the Knorr cyclocondensation remains a cornerstone of heterocyclic chemistry. This method is valued for its high yields, operational simplicity, and the wide availability of starting materials. A thorough understanding of the reaction mechanism and the factors governing regioselectivity is paramount for rationally designing synthetic routes to novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to confidently and efficiently synthesize diverse libraries of pyrazole-based compounds, accelerating the engine of drug discovery and development.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). ACS Publications. [Link]

-

Knorr pyrazole synthesis. (2026). Name-Reaction.com. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

-

Knorr Pyrazole Synthesis. (2026). J&K Scientific LLC. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. [Link]

-

Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. (n.d.). ResearchGate. [Link]

-

Experiment No 5 To synthesis and submit 1,3 Pyrazole. (n.d.). Slideshare. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]

-

Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). R Discovery. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). ResearchGate. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

-

Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. (2015). ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13. (n.d.). ResearchGate. [Link]

-

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2007). ResearchGate. [Link]

-

Pyrazole-3-carboxylic acid. (n.d.). SpectraBase. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Asian Journal of Chemistry. [Link]

-

FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. [Link]

-

Synthesis of polysubstituted pyrazoles form 1,3-dicarbonyl compounds. (n.d.). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC. [Link]

-

Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. [Link]

-

Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (n.d.). ResearchGate. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 6. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. name-reaction.com [name-reaction.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. uomphysics.net [uomphysics.net]

- 19. researchgate.net [researchgate.net]

The Biological Activity of Pyrazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this aromatic heterocycle has demonstrated remarkable versatility, serving as a foundational scaffold for a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal pharmacophore for interacting with a wide range of biological targets.[3]

The significance of the pyrazole nucleus is underscored by its presence in several blockbuster drugs, spanning a wide array of therapeutic areas.[3][4] Notable examples include the anti-inflammatory drug Celecoxib , the erectile dysfunction medication Sildenafil , and the anti-obesity agent Rimonabant (though later withdrawn for safety reasons).[5][6] The continued exploration of pyrazole derivatives in both preclinical and clinical studies highlights its enduring importance in the quest for novel therapeutics.[4][7] This guide provides an in-depth exploration of the diverse biological activities of pyrazole-based compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity of Pyrazole Derivatives

The development of novel anticancer agents is a paramount challenge in modern medicine, and pyrazole derivatives have emerged as a particularly promising class of compounds.[8][9] Their anticancer effects are often multifaceted, targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[8][10]

A. Mechanisms of Anticancer Action

Pyrazole-based compounds exert their anticancer effects through the modulation of a diverse array of molecular targets.[8] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds against specific cancer-related proteins.[11][12] Key mechanisms include:

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] For instance, certain indole-pyrazole hybrids have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle.[8]

-

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

-

Induction of Apoptosis: A fundamental characteristic of cancer cells is their ability to evade programmed cell death (apoptosis). Pyrazole-based compounds can induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[10]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, demonstrating significant cytotoxicity against breast cancer cells.[8]

B. Quantitative Data on Anticancer Activity

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for selected pyrazole compounds, highlighting their efficacy against different cancer types.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Indole-Pyrazole Hybrid (Compound 33) | HCT116 (Colon) | < 23.7 | [8] |

| Indole-Pyrazole Hybrid (Compound 34) | HCT116 (Colon) | < 23.7 | [8] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF7 (Breast) | 0.25 | [8] |

| Selanyl-1H-pyrazole Derivative (Compound 53) | HepG2 (Liver) | 15.98 | [8] |

| Selanyl-1H-pyrazole Derivative (Compound 54) | HepG2 (Liver) | 13.85 | [8] |

| Pyrazole-Chalcone Hybrid (Compound 45b) | HCT-116 (Colon) | 0.053 | [13] |

| Pyrazole-Chalcone Hybrid (Compound 45b) | HepG2 (Liver) | 0.039 | [13] |

C. Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds.[14] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., HCT116, MCF7) in appropriate growth medium.

-

Trypsinize and count the cells, ensuring >90% viability using a method like trypan blue exclusion.

-

Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.[16]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrazole-based test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[15][16]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-